Pentafluorobenzene

Description

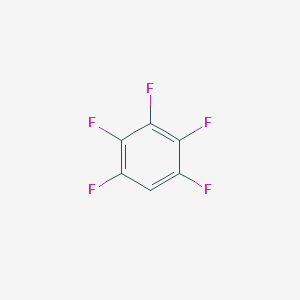

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACNXHCZHTVBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059893 | |

| Record name | Pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,2,3,4,5-Pentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

67.6 [mmHg] | |

| Record name | 1,2,3,4,5-Pentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

363-72-4, 363-88-2 | |

| Record name | Pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH36LU53XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzene (C₆HF₅) is a significant organofluorine compound, notable for its unique physicochemical properties that render it valuable in a multitude of applications, including as a solvent, a reagent in organic synthesis, and a building block for advanced materials such as fluorinated polymers, pharmaceuticals, and agrochemicals.[1][2] Its high thermal stability and chemical inertness make it particularly suitable for reactions under demanding conditions.[3] This guide provides a comprehensive overview of the core physical properties of this compound, methodologies for their determination, and a visualization of the structure-property relationships.

Core Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[4][5] The substitution of five hydrogen atoms with highly electronegative fluorine atoms profoundly influences its molecular interactions and bulk physical properties.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆HF₅ | [1][6] |

| Molecular Weight | 168.06 g/mol | [7] |

| 168.066 g·mol⁻¹ | [4] | |

| 168.07 g/mol | [1] | |

| CAS Number | 363-72-4 | [7][8] |

| IUPAC Name | 1,2,3,4,5-pentafluorobenzene | [6] |

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | -48 °C | [7][8] | |

| -47.4 °C | [4] | ||

| -47.3 °C | [9] | ||

| Boiling Point | 85 °C | [4][7][8] | |

| 85.8 °C | [9] | ||

| 86 °C | [10] | ||

| Density | 1.514 g/mL | at 25 °C | [7][8] |

| 1.511 g/cm³ | [4] | ||

| 1.53 g/cm³ | [1] | ||

| 1.531 g/mL | at 20 °C | [11] | |

| Solubility in Water | Insoluble | [4][8] | |

| 0.4 g/L | [12][13] | ||

| Vapor Pressure | 67.6 mmHg | [6] | |

| 67.61 mmHg | [14] | ||

| Refractive Index | 1.391 | at 20 °C (n20/D) | [7][8] |

| 1.39 | at 20 °C (n20D) | [1] | |

| 1.3895-1.3935 | at 20 °C | [5][15] | |

| Flash Point | 57 °F (14 °C) | Closed cup | [7][8] |

| 10 °C | [14] | ||

| Dielectric Constant | 4.36 | [8][10] | |

| Dipole Moment | 1.44 D | [10] |

Experimental Protocols for Property Determination

The following sections outline standard laboratory procedures for measuring key physical properties of organic compounds like this compound.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[16] Simple distillation is a common method for determining the boiling point of a liquid.[16]

-

Apparatus: A round-bottom flask, heating mantle, still head, thermometer, condenser, and receiving flask are assembled for simple distillation.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.

-

Cooling water is circulated through the condenser.

-

The liquid is heated gently. The temperature is recorded when it stabilizes as the liquid consistently boils and condenses into the receiving flask. This stable temperature is the boiling point.[16]

-

2. Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid.[16] For compounds like this compound that are liquid at room temperature, this determination requires significant cooling.

-

Apparatus: A melting point apparatus (such as a Vernier Melt Station or a similar device) is typically used.[16] This consists of a sample holder, a heating/cooling block, a thermometer, and a viewing lens.

-

Procedure:

-

A small amount of the solidified this compound is placed in a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then slowly raised.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

3. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer or a calibrated volumetric flask and a precision balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by its volume.

-

4. Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent.[17]

-

Apparatus: Test tubes, vortex mixer, and a controlled temperature environment.

-

Procedure for Qualitative Assessment:

-

A small, measured volume of the solvent (e.g., water) is placed in a test tube.

-

A small amount of this compound is added dropwise.

-

The mixture is agitated using a vortex mixer.

-

The mixture is observed for signs of dissolution (a single homogenous phase) or insolubility (two distinct layers, cloudiness). For this compound in water, two distinct layers would be observed, indicating insolubility.[4][8]

-

5. Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: An Ubbelohde viscometer is suitable for measuring the viscosity of fluorinated compounds.[18]

-

Procedure:

-

The viscometer is filled with a precise volume of this compound.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up through the capillary tube by suction.

-

The time it takes for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated from this flow time and the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Visualization of Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The five highly electronegative fluorine atoms create a significant electron-withdrawing effect on the benzene (B151609) ring, leading to a polarized molecule with unique intermolecular forces.

Caption: Molecular structure's influence on this compound's physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 363-72-4 [sigmaaldrich.com]

- 8. This compound CAS#: 363-72-4 [m.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound [stenutz.eu]

- 11. Vapour pressures and related properties of hexafluorobenzene and of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 12. This compound | 363-72-4 [chemicalbook.com]

- 13. 363-72-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. A13948.22 [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzene (C₆HF₅) is a synthetically important organofluorine compound characterized by a benzene (B151609) ring substituted with five fluorine atoms and a single hydrogen atom.[1] This colorless liquid is a key building block and solvent in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and advanced materials.[2] The high thermal stability and chemical inertness of this compound make it suitable for a range of demanding applications.[2] A thorough understanding of its molecular structure and the nature of its chemical bonds is fundamental to leveraging its unique reactivity and physical properties in research and drug development. This guide provides a detailed examination of the structural and bonding characteristics of this compound, supported by quantitative data and an overview of the experimental and computational methods used for its characterization.

Chemical Structure and Bonding

Molecular Structure

This compound consists of a planar, hexagonal aromatic ring of six carbon atoms. Five of these carbons are covalently bonded to a fluorine atom, and the sixth is bonded to a hydrogen atom. The molecule is essentially planar, a characteristic confirmed by its microwave spectrum, which exhibits a small, near-zero inertia defect.[3]

The structure is defined by the interplay of the carbon-carbon, carbon-fluorine, and carbon-hydrogen bonds within the aromatic system. The high electronegativity of the five fluorine substituents significantly influences the geometry and electronic properties of the benzene ring.

Caption: 2D chemical structure of this compound.

Chemical Bonding

The bonding in this compound can be analyzed through the lens of molecular orbital (MO) theory. The carbon atoms are sp² hybridized, forming a σ-bond framework with each other and with the hydrogen and fluorine atoms. The remaining p-orbital on each carbon atom contributes to a delocalized π-system, characteristic of aromatic compounds.

The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the σ-framework, polarizing the C-F bonds and reducing the electron density in the ring. Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the π-system (+M effect). In fluoroaromatics, the inductive effect typically dominates, making the ring electron-deficient. This electronic characteristic is central to the reactivity of this compound, particularly its susceptibility to nucleophilic aromatic substitution.

Microwave spectroscopy studies have determined the dipole moment of this compound to be approximately 1.44 Debye.[3] This value reflects the significant charge polarization induced by the fluorine atoms and has been used to infer the electronic behavior of fluorine as a substituent, suggesting a considerable π-donor character that opposes the strong inductive withdrawal.[3]

Quantitative Data

The precise geometric parameters of this compound have been investigated through experimental techniques like microwave spectroscopy and computational methods.

Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆HF₅ | [1] |

| Molar Mass | 168.06 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.511 g/cm³ (at 25 °C) | [1] |

| Melting Point | -47.4 °C | [1] |

| Boiling Point | 85 °C | [1] |

| Dipole Moment | 1.44 ± 0.05 D | [3] |

| Rotational Constants (A) | 1480.856 ± 0.003 MHz | [3] |

| Rotational Constants (B) | 1030.066 ± 0.003 MHz | [3] |

| Rotational Constants (C) | 607.496 ± 0.002 MHz | [3] |

Structural Parameters (Bond Lengths and Angles)

Direct experimental determination of all bond lengths and angles for this compound is challenging. However, a combination of microwave spectroscopy data and computational studies provides a reliable model of its geometry. The rotational constants in the table above are primary experimental data from which structural parameters can be derived.[3] Ab initio and Density Functional Theory (DFT) calculations are widely used to obtain optimized geometries for such molecules.[2][5] The following table presents typical calculated bond lengths and angles, which are consistent with the experimental rotational data.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Reference(s) |

| Bond Lengths | C-C | 1.390 - 1.400 Å | [5][6] |

| C-F | 1.330 - 1.350 Å | [5][6] | |

| C-H | ~1.084 Å (assumed/typical) | [3] | |

| Bond Angles | ∠C-C-C | ~120° | [5][6] |

| ∠C-C-F | ~120° | [5][6] | |

| ∠C-C-H | ~120° | [5][6] |

Note: The values presented are representative ranges from DFT (e.g., B3LYP/6-311G level) calculations, which show good agreement with experimental data for similar fluorinated aromatic compounds. The planarity of the ring dictates that the bond angles are very close to 120°.

Experimental and Computational Protocols

The determination of the molecular structure of this compound relies on a combination of spectroscopic and computational techniques.

Caption: Workflow for determining the structure of this compound.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise moments of inertia and, subsequently, molecular geometries can be derived.[7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption Detection: When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected, and its frequency is recorded with high precision.

-

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions (based on quantum mechanical selection rules), the rotational constants (A, B, C) for the molecule are determined.

-

Structure Refinement: The experimentally determined moments of inertia are used to fit a molecular model, allowing for the calculation of bond lengths and angles.[8] For molecules with multiple unique atoms, isotopic substitution is often required to determine the complete structure.

Gas Electron Diffraction (GED)

GED is a powerful method for determining the molecular structure of volatile compounds directly in the gas phase, free from intermolecular interactions present in the solid state.[3]

Methodology:

-

Sample Effusion: A narrow beam of gaseous this compound molecules is effused from a nozzle into a vacuum chamber.[3]

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) intersects the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.[9]

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or CCD). The intensity of the scattering is recorded as a function of the scattering angle.

-

Data Analysis: The total scattering intensity is separated into atomic and molecular scattering components. The molecular scattering component contains the structural information.

-

Structure Determination: A Fourier transform of the molecular scattering data yields a radial distribution function (RDF), which represents the probability of finding specific interatomic distances in the molecule. By fitting a theoretical RDF from a geometric model to the experimental data using a least-squares method, precise bond lengths, bond angles, and torsional angles can be determined.[10]

X-ray Crystallography (Low Temperature)

As this compound is a liquid at room temperature, single-crystal X-ray diffraction must be performed at low temperatures where it forms a crystalline solid.[10]

Methodology:

-

Crystallization: A single crystal of this compound is grown in situ on the diffractometer. A small amount of the liquid is sealed in a glass capillary, which is then mounted and cooled using a stream of cold nitrogen gas until a suitable single crystal is formed.[10]

-

Data Collection: The crystal is rotated in a monochromatic X-ray beam. The X-rays are diffracted by the periodic arrangement of atoms in the crystal lattice, producing a diffraction pattern of spots. The intensities and positions of thousands of these reflections are recorded by a detector.[11]

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The initial positions of the atoms are determined from this map using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. This process yields highly accurate bond lengths and angles in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for confirming the connectivity and electronic environment of atoms in this compound. ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range.[2][5]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy at specific frequencies (chemical shifts).

-

Spectral Analysis:

-

Chemical Shifts: The positions of the signals in the spectrum indicate the chemical environment of each nucleus. In ¹⁹F NMR, the chemical shifts are highly sensitive to the electronic effects of other substituents on the ring.[12]

-

Spin-Spin Coupling: The splitting of signals (J-coupling) provides information about neighboring atoms. Analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants helps to confirm the relative positions of the hydrogen and fluorine atoms on the aromatic ring.[2]

-

Computational Chemistry

Theoretical calculations are crucial for predicting and corroborating experimental findings. Density Functional Theory (DFT) and ab initio methods are routinely used to model the structure and properties of molecules like this compound.[13]

Methodology:

-

Model Building: An initial 3D structure of this compound is created.

-

Method and Basis Set Selection: A theoretical method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-311G(d,p)) are chosen. The choice represents a trade-off between computational cost and accuracy.[5]

-

Geometry Optimization: The energy of the molecule is calculated as a function of its geometry. An algorithm systematically adjusts the bond lengths and angles to find the lowest energy (most stable) conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is obtained, other properties such as molecular orbital energies (HOMO/LUMO), dipole moments, and theoretical NMR chemical shifts can be calculated and compared with experimental data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scilit.com [scilit.com]

- 3. ias.ac.in [ias.ac.in]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorobenzene: A Comprehensive Technical Guide

CAS Number: 363-72-4[1][2][3][4]

This guide provides an in-depth overview of pentafluorobenzene (PFB), a versatile organofluorine compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in modern synthetic chemistry.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature with a boiling point similar to benzene.[1][5] Its high degree of fluorination imparts unique properties, such as enhanced stability and altered reactivity compared to its hydrocarbon analog.[3] A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 363-72-4 | [1][2][3][4] |

| Molecular Formula | C₆HF₅ | [2][3][5][6] |

| Molecular Weight | 168.06 g/mol | [2][4][6] |

| Appearance | Colorless liquid | [3][5] |

| Density | 1.514 g/mL at 25 °C | [3] |

| Melting Point | -48 °C | [3] |

| Boiling Point | 85 °C | [3][5] |

| Refractive Index (n20/D) | 1.391 | [3] |

| Flash Point | 14 °C (57.2 °F) | |

| Solubility in Water | Insoluble | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts are observed. | [7] |

| ¹⁹F NMR (CFCl₃ reference) | Chemical shifts are observed. | [8] |

| Infrared (IR) Film (cm⁻¹) | 1535, 1512 (C₆H₆ ring) | [3] |

Experimental Protocols

This compound is utilized in a variety of chemical transformations. Below are detailed methodologies for its synthesis and a key reaction where it serves as a substrate.

Synthesis of this compound via Decarboxylation

A green chemistry approach for synthesizing this compound involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water.[2]

Experimental Protocol:

-

Charging the Autoclave: In a high-pressure autoclave, add deionized water and pentafluorobenzoic acid in a mass ratio ranging from 2:1 to 8:1.

-

Initial Heating and Purging: Begin stirring the mixture and heat it to its boiling point under normal atmospheric pressure. Open the exhaust valve for 2-5 minutes to vent any dissolved gases.

-

Decarboxylation Reaction: Close the exhaust valve and continue to heat the mixture to a temperature between 150-250 °C. Maintain this temperature for a reaction time of 5-45 minutes to facilitate decarboxylation.

-

Product Isolation and Purification:

-

Cool the reaction mixture.

-

Filter the cooled product to recover any unreacted pentafluorobenzoic acid.

-

Allow the filtrate to stand, leading to phase separation. Isolate the organic phase (this compound). The aqueous phase can be recycled.

-

Purify the organic phase by rectification and decolorize it with activated carbon to obtain pure this compound.[2]

-

References

- 1. This compound | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100586911C - Method for preparing this compound by non-catalytic decarboxylation of pentafluorobenzoic acid in high temperature liquid water - Google Patents [patents.google.com]

- 3. This compound CAS#: 363-72-4 [m.chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Benzene, pentafluoro- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

The Synthesis and Strategic Application of Pentafluorobenzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Pentafluorobenzene (PFB), a cornerstone of modern fluorine chemistry, has emerged as a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. First reported in 1959 by Nield, Stephens, and Tatlow, its unique electronic properties, conferred by the five fluorine atoms, render the aromatic ring highly electron-deficient. This characteristic not only influences its reactivity but also imparts desirable attributes to bioactive molecules, such as enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, discovery, and burgeoning applications of this compound in drug development, with a focus on experimental protocols and the elucidation of its role in modulating key signaling pathways.

I. Discovery and Synthesis of this compound

The journey of this compound began in the late 1950s, a period of burgeoning interest in organofluorine chemistry. The seminal work by E. Nield, R. Stephens, and J. C. Tatlow at the University of Birmingham laid the foundation for the synthesis of a variety of aromatic polyfluoro-compounds.[1][2] Their 1959 publication in the Journal of the Chemical Society detailed the first successful synthesis of this compound.[1]

Two primary synthetic routes to this compound have been extensively developed and are outlined below:

Dehydrofluorination of Polyfluorinated Cyclohexanes

This classical approach, and the one first reported, involves the elimination of hydrogen fluoride (B91410) from various isomers of octafluorocyclohexane.[1] The reaction is typically carried out using a strong base, such as aqueous potassium hydroxide.

Experimental Protocol: Dehydrofluorination of Octafluorocyclohexane [1]

-

A mixture of octafluorocyclohexane isomers (e.g., 1H:4H/2H:5H-, 1H:5H/2H:4H-, 1H:2H/4H:5H-, and 1H:2H:4H/5H-octafluorocyclohexane) is prepared through the vapor-phase fluorination of benzene (B151609) over cobaltic fluoride.

-

The resulting mixture of polyfluorocyclohexanes is then subjected to dehydrofluorination by refluxing with a hot aqueous solution of potassium hydroxide.

-

The volatile this compound product is distilled from the reaction mixture.

-

Purification is achieved through fractional distillation and can be further enhanced by preparative-scale gas chromatography.

-

Logical Workflow for Dehydrofluorination Synthesis

Caption: Workflow for the synthesis of this compound via dehydrofluorination.

Decarboxylation of Pentafluorobenzoic Acid

A more contemporary and often preferred method for both laboratory and industrial-scale synthesis is the decarboxylation of pentafluorobenzoic acid. This method can be performed thermally, in high-temperature water, or catalyzed by various reagents. The electron-withdrawing nature of the five fluorine atoms facilitates the removal of the carboxyl group.[3][4]

Experimental Protocol: Non-Catalytic Decarboxylation in High-Temperature Liquid Water

This "green" chemistry approach avoids the use of catalysts.

-

Deionized water and pentafluorobenzoic acid are added to an autoclave in a mass ratio of 2:1 to 8:1.

-

The mixture is stirred and heated to boiling under normal pressure, and the exhaust valve is opened for 2-5 minutes to remove air.

-

The exhaust valve is closed, and the temperature is raised to 150-250°C for a decarboxylation period of 5-45 minutes.

-

After cooling, the reaction mixture is filtered to recover any unreacted pentafluorobenzoic acid.

-

The filtrate is allowed to separate into aqueous and organic phases. The organic phase, containing this compound, is collected.

-

The crude product is purified by rectification and decolorization with activated carbon to yield high-purity this compound.

Quantitative Data for Synthesis Methods

| Synthesis Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Dehydrofluorination | Octafluorocyclohexane Isomers | Hot aqueous KOH | Not explicitly stated | High | [1] |

| Non-Catalytic Decarboxylation | Pentafluorobenzoic Acid | High-temperature water (150-250°C) | High | High | |

| Catalytic Decarboxylation | Pentafluorobenzoic Acid | Alkanolamine reagent (e.g., diethanolamine), 100-115°C | 85 | 98 |

II. Applications of this compound in Drug Development

The pentafluorophenyl group is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. Its introduction into a molecule can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and engage in favorable non-covalent interactions, such as anion-π interactions, with biological targets.

Case Study: Pentafluorobenzenesulfonamides as Anticancer Agents

Recent studies have explored the synthesis and anticancer activity of novel pentafluorobenzenesulfonamide (B3043191) derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (acute lymphoblastic leukemia).[5]

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

Selected pentafluorobenzenesulfonamide analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells through a caspase-dependent pathway.[5] The intrinsic apoptotic pathway is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

-

Signaling Pathway of Apoptosis Induced by Pentafluorobenzenesulfonamides

Caption: Intrinsic apoptosis pathway initiated by pentafluorobenzenesulfonamides.

Experimental evidence indicates that treatment of cancer cells with these compounds leads to the accumulation of the cleaved (active) forms of caspase-9 (an initiator caspase) and caspase-7 (an effector caspase).[5] Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of effector caspases, is also observed, confirming the execution of the apoptotic program.[5]

Case Study: Pentafluorosulfanyl-Substituted Kinase Inhibitors

The pentafluorosulfanyl (SF5) group, which can be synthesized from this compound derivatives, is gaining traction as a bioisostere of the trifluoromethyl group in drug design. Kinase inhibitors containing the SF5 group have been synthesized and shown to exhibit potent activity.[6][7] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

A series of 3-methylidene-1H-indol-2(3H)-ones substituted with a 5- or 6-pentafluorosulfanyl group have been developed as kinase inhibitors.[6] These compounds have demonstrated inhibitory activity in the nanomolar range against a panel of protein kinases.[6][7]

-

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Synthesis and evaluation workflow for SF5-substituted kinase inhibitors.

The development of these potent kinase inhibitors highlights the utility of the pentafluorosulfanyl group, and by extension, this compound-derived moieties, in designing targeted cancer therapies. The high lipophilicity and stability of the SF5 group contribute to the promising biological activity of these compounds.[6]

Conclusion

Since its initial synthesis over six decades ago, this compound has transitioned from a chemical curiosity to an indispensable tool in the arsenal (B13267) of medicinal chemists. Its straightforward synthesis, coupled with the unique physicochemical properties it imparts to molecules, has cemented its role in the development of advanced materials and, most notably, new therapeutic agents. The ability of the pentafluorophenyl group to enhance metabolic stability, modulate bioavailability, and participate in key binding interactions has been demonstrated in a growing number of drug candidates. The examples of pentafluorobenzenesulfonamides inducing caspase-dependent apoptosis and pentafluorosulfanyl-substituted kinase inhibitors underscore the profound impact of this fluorinated scaffold on modern drug discovery. As our understanding of disease pathways becomes more nuanced, the strategic application of this compound and its derivatives will undoubtedly continue to fuel the innovation of next-generation medicines.

References

- 1. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pentafluorobenzene, a versatile building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, including data tables, experimental protocols, and visualizations to aid in its characterization and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combination of NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single multiplet in the aromatic region, arising from the lone proton on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| ~7.0-7.2 | m (multiplet) | J(H,F) couplings |

Note: The exact chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms, with their chemical shifts and multiplicities influenced by coupling to the attached fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) [ppm] | Multiplicity | ¹J(C,F) [Hz] |

| C-1 | ~104 | dm | ~240 |

| C-2, C-6 | ~145 | dm | ~250 |

| C-3, C-5 | ~138 | dm | ~255 |

| C-4 | ~141 | dm | ~250 |

Note: 'dm' denotes a doublet of multiplets. The chemical shifts and coupling constants are approximate and can vary with experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, three distinct signals are observed for the fluorine atoms at the ortho, meta, and para positions relative to the hydrogen atom.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Atom | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| F-2, F-6 (ortho) | ~-144 | m | ³J(F,F) ≈ 20, ⁴J(F,F) ≈ 5, ⁵J(F,H) ≈ 8 |

| F-4 (para) | ~-155 | t | ³J(F,F) ≈ 20 |

| F-3, F-5 (meta) | ~-163 | m | ³J(F,F) ≈ 20, ⁴J(F,H) ≈ 2 |

Note: Chemical shifts are typically referenced to CFCl₃. Coupling constants are approximate.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its C-H, C-F, and aromatic C-C bonds.

Table 4: Key IR Absorption Bands for Neat this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch |

| ~1650 | Medium | C=C aromatic stretch |

| ~1520 | Strong | C=C aromatic stretch |

| ~1300 | Strong | C-F stretch |

| ~1100 | Strong | C-F stretch |

| ~980 | Strong | C-F stretch |

| ~850 | Medium | C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) exhibits absorption bands characteristic of aromatic systems.

Table 5: UV-Vis Absorption Data for this compound in Cyclohexane

| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |

| ~260 | ~1000 | π → π |

| ~210 | ~8000 | π → π |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of multiplets.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~10 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 s.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~50 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

Reference: External or internal reference such as CFCl₃ or C₆F₆.

-

IR Spectroscopy

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean salt plates is recorded prior to the sample measurement.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as cyclohexane. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

Instrumentation and Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Cyclohexane (or other suitable UV-grade solvent).

-

Cuvette: 1 cm path length quartz cuvette.

-

Spectral range: 200-400 nm.

-

Blank: The cuvette filled with the pure solvent is used as a blank to zero the absorbance.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Structural Correlation.

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of pentafluorobenzene. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize fluorinated compounds and require a thorough understanding of their spectral characteristics. This document summarizes key quantitative NMR data, outlines detailed experimental protocols for spectral acquisition, and visualizes the complex spin-spin coupling networks inherent to this molecule.

Introduction to the NMR Spectroscopy of this compound

This compound (C₆HF₅) is a polysubstituted aromatic compound that presents a fascinating case for NMR spectroscopy. Its single proton and five magnetically active fluorine nuclei (¹⁹F, spin I = ½, 100% natural abundance) give rise to complex and informative ¹H and ¹⁹F NMR spectra. The analysis of these spectra provides valuable insights into the electronic structure of the molecule and serves as an excellent model system for understanding heteronuclear and homonuclear coupling in fluorinated aromatic rings, a common motif in pharmaceuticals and agrochemicals.

The ¹⁹F nucleus is highly sensitive in NMR, with a receptivity approximately 83% that of ¹H.[1][2] This high sensitivity, combined with a wide chemical shift range, allows for well-resolved spectra that are exquisitely sensitive to the local electronic environment.[1][2] The spectra of this compound are characterized by a network of proton-fluorine (¹H-¹⁹F) and fluorine-fluorine (¹⁹F-¹⁹F) spin-spin couplings, which result in complex multiplet patterns. A complete analysis of these patterns is essential for the unambiguous assignment of all resonances and the determination of the coupling constants (J-values), which provide critical information about the through-bond connectivity and geometry of the molecule.

Quantitative NMR Data

The ¹H and ¹⁹F NMR spectra of this compound have been rigorously analyzed to yield precise chemical shifts (δ) and spin-spin coupling constants (J). The following tables summarize these key spectral parameters. The numbering convention used for the atomic positions is provided in the accompanying diagram.

Table 1: ¹H and ¹⁹F Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ) in ppm |

| ¹H | H-1 | 7.00 |

| ¹⁹F | F-2, F-6 (ortho) | -163.50 |

| ¹⁹F | F-3, F-5 (meta) | -163.50 |

| ¹⁹F | F-4 (para) | -156.80 |

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (B1202638) (TMS) for ¹H NMR and CFCl₃ for ¹⁹F NMR.

Table 2: ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants (J) for this compound in Hz

| Coupling Nuclei | Coupling Type | J-Value (Hz) |

| J (H-1, F-2) | ³J (ortho) | 8.5 |

| J (H-1, F-3) | ⁴J (meta) | 6.5 |

| J (H-1, F-4) | ⁵J (para) | 0.3 |

| J (F-2, F-3) | ³J (ortho) | -20.0 |

| J (F-2, F-4) | ⁴J (meta) | 2.5 |

| J (F-2, F-5) | ⁵J (para) | 8.5 |

| J (F-2, F-6) | ⁴J (meta) | -1.5 |

| J (F-3, F-4) | ³J (ortho) | -20.0 |

| J (F-3, F-5) | ⁴J (meta) | -1.5 |

Note: The signs of the coupling constants are determined through advanced NMR experiments and spectral analysis.

Experimental Protocols for High-Resolution NMR Spectroscopy

The acquisition of high-resolution ¹H and ¹⁹F NMR spectra for fluorinated aromatic compounds like this compound requires careful sample preparation and optimization of spectrometer parameters.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent that is inert and provides good solubility for this compound. Commonly used solvents include chloroform-d (B32938) (CDCl₃), acetone-d₆, and benzene-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹⁹F NMR, a similar concentration range is suitable due to its high sensitivity.

-

Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) is the primary reference (δ = 0.00 ppm), although other secondary standards like hexafluorobenzene (B1203771) (C₆F₆, δ ≈ -163 ppm) can also be used.

-

Sample Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, it is advisable to filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing both ¹H and ¹⁹F frequencies is required.

-

Tuning and Matching: The NMR probe must be carefully tuned and matched to the ¹H and ¹⁹F frequencies to ensure maximum sensitivity and optimal pulse shapes.

-

Locking and Shimming: The spectrometer's field-frequency lock should be established on the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 10-12 ppm is adequate for ¹H NMR of aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: Depending on the sample concentration, 4 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment, often with ¹H decoupling to simplify the spectra if desired. For quantitative analysis, inverse-gated decoupling should be used.

-

Spectral Width: A much wider spectral width is necessary for ¹⁹F NMR, typically in the range of 200-250 ppm, to cover the chemical shift range of most organofluorine compounds.

-

Transmitter Offset: The transmitter frequency should be set close to the expected chemical shifts of the fluorine nuclei in this compound (around -160 ppm) to ensure efficient excitation.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 4-8) is often adequate.

-

Visualization of Spin-Spin Coupling Networks

The intricate network of spin-spin couplings in this compound can be effectively visualized using graph diagrams. These diagrams illustrate the through-bond interactions between the single proton and the five fluorine atoms, providing a clear map of the molecular connectivity as revealed by NMR spectroscopy.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a rich source of information for understanding the principles of NMR spectroscopy as applied to fluorinated aromatic systems. The well-defined chemical shifts and the extensive network of homonuclear and heteronuclear coupling constants allow for a detailed characterization of the molecule's structure. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with fluorinated compounds, facilitating the interpretation of complex NMR spectra and aiding in the structural elucidation of novel molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of pentafluorobenzene. The information presented herein is essential for the identification and characterization of this compound in various analytical applications, including drug development and materials science.

Core Concepts in this compound Mass Spectrometry

This compound (C₆HF₅), a halogenated monoaromatic compound, exhibits a distinct fragmentation pattern under electron ionization. The high stability of the aromatic ring results in a prominent molecular ion peak.[1] Subsequent fragmentation is heavily influenced by the presence of multiple fluorine atoms, leading to characteristic losses of fluorine-containing species.

Upon electron impact, a this compound molecule loses an electron to form a molecular ion radical (M⁺•) at a mass-to-charge ratio (m/z) of 168. This molecular ion is the heaviest significant peak in the spectrum and confirms the molecular weight of the analyte.[2][3][4][5] The fragmentation of this energetically unstable molecular ion leads to the formation of various daughter ions, with the relative abundance of each providing insights into the stability of the fragment ions and the fragmentation pathways.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The data presented in the following table is sourced from the NIST Mass Spectrometry Data Center.[2][3]

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 168 | [C₆HF₅]⁺• (Molecular Ion) | 100.0 |

| 149 | [C₆F₄]⁺• | 9.5 |

| 137 | [C₅HF₄]⁺ | 18.0 |

| 131 | [C₅F₃]⁺ | 7.0 |

| 118 | [C₅HF₂]⁺ | 12.7 |

| 117 | [C₆H₂F₃]⁺ or [C₅F₃]⁺• | 13.0 |

| 99 | [C₄HF₂]⁺ | 25.1 |

| 81 | [C₃HF]⁺• | 7.9 |

| 69 | [CF₃]⁺ | 8.0 |

| 31 | [CF]⁺ | 10.3 |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 168) is initiated by the loss of various neutral fragments. The most prominent fragmentation pathways are outlined below and visualized in the accompanying diagram.

-

Formation of the Molecular Ion: C₆HF₅ + e⁻ → [C₆HF₅]⁺• + 2e⁻ (m/z = 168)

-

Primary Fragmentation Pathways:

-

Loss of HF: The molecular ion can lose a molecule of hydrogen fluoride (B91410) to form the [C₆F₄]⁺• ion at m/z 149. [C₆HF₅]⁺• → [C₆F₄]⁺• + HF (m/z = 149)

-

Loss of CF: The molecular ion can undergo rearrangement and lose a CF radical, leading to the formation of the [C₅HF₄]⁺ ion at m/z 137. [C₆HF₅]⁺• → [C₅HF₄]⁺ + CF• (m/z = 137)

-

-

Secondary Fragmentation:

-

The [C₅HF₄]⁺ ion (m/z 137) can subsequently lose a fluorine atom to form the [C₅HF₃]⁺ ion.

-

Further fragmentation of the ring structure leads to smaller fluorinated hydrocarbon ions, such as [C₄HF₂]⁺ at m/z 99.

-

The presence of peaks at m/z 69 ([CF₃]⁺) and m/z 31 ([CF]⁺) indicates the fragmentation of the aromatic ring into smaller fluorocarbon fragments.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

While a specific experimental protocol for this compound was not detailed in the surveyed literature, a general procedure for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a heated inlet system or a gas chromatograph (GC) for separation from a mixture. The sample is vaporized under a high vacuum.

-

Ionization: The gaseous sample molecules are passed through a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming singly charged positive ions (molecular ions), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: The detector signals are processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

References

An In-depth Technical Guide to the Solubility of Pentafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentafluorobenzene in various organic solvents. It is designed to be a valuable resource for professionals in research, chemical sciences, and drug development who utilize fluorinated compounds in their work. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Introduction to this compound

This compound (C₆HF₅) is a colorless liquid with a molecular formula of C6H1F5 and a molar mass of 168.06 g/mol .[1] It is a significant organofluorine compound, characterized by a benzene (B151609) ring substituted with five fluorine atoms. This high degree of fluorination imparts unique physicochemical properties, including high density, low viscosity, and altered reactivity compared to benzene. Its properties make it a valuable solvent and intermediate in organic synthesis, particularly in the preparation of other fluorinated compounds. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Solubility of this compound: An Overview

Table 1: Qualitative and Comparative Solubility of this compound and Related Compounds

| Solvent Class | Solvent | This compound Solubility | Notes and Comparative Data for Related Fluorinated Benzenes |

| Alkanes | n-Heptane | Soluble | For the related compound perfluoro-n-heptane, it is only partially miscible with benzene below its upper consolute temperature of 113.4°C.[3] |

| Cyclohexane (B81311) | Soluble | Excess enthalpies for mixtures of this compound with cyclohexane have been studied, indicating interactions that influence miscibility. | |

| Aromatics | Benzene | High Solubility[2] | The solid-liquid phase behavior of benzene with hexafluorobenzene (B1203771) shows the formation of a stable congruent-melting binary solid, indicating strong interactions. |

| Toluene | High Solubility[2] | Liquid-liquid equilibrium data for ternary systems including toluene, cyclohexane, and an ionic liquid have been extensively studied, providing a basis for understanding solvent-solute interactions. | |

| Alcohols | Methanol (B129727) | Sparingly Soluble to Insoluble | The polar nature of methanol leads to limited miscibility with the relatively nonpolar this compound. Studies on the liquid-liquid equilibria of methanol with other fluorinated compounds and hydrocarbons are available.[4] |

| Ethanol | Sparingly Soluble to Insoluble[2] | Similar to methanol, ethanol's polarity limits its ability to dissolve this compound. The solubility of 1-(pentafluorophenyl)ethanol (B1359850) in polar organic solvents is noted, which is a related but different compound.[5] |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the volatility of the solute and solvent, the expected solubility range, and the available analytical instrumentation.

Static Equilibrium (Shake-Flask) Method Coupled with Gas Chromatography (GC)

This is a classical and reliable method for determining the solubility of a liquid in another liquid.

Methodology:

-

Preparation of Saturated Solution: A known excess amount of this compound is added to a known amount of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature for a prolonged period (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe, ensuring that none of the excess this compound phase is collected.

-

Analysis by Gas Chromatography (GC):

-

A known volume of the collected sample is diluted with a suitable solvent to bring the concentration within the linear range of the GC detector.

-

An internal standard is often added to both the calibration standards and the sample to improve accuracy and precision.

-

The sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Solubility: The solubility is then calculated based on the measured concentration and the dilution factor.

UV-Visible Spectrophotometry

This method is suitable if the solute has a distinct chromophore that allows for its quantification in the solvent of interest, and the solvent itself is transparent in the analytical wavelength range.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Shake-Flask method.

-

Analysis by UV-Visible Spectrophotometry:

-

The collected sample is diluted with the pure solvent to a concentration that falls within the linear range of the Beer-Lambert law.

-

The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

The concentration is determined using a calibration curve of absorbance versus concentration, prepared using standard solutions of this compound in the same solvent.

-

-

Calculation of Solubility: The solubility is calculated from the determined concentration and the dilution factor.

Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the thermodynamics of mixing and, in some cases, can provide information about solubility limits by observing the heat changes upon mixing the solute and solvent.

Methodology:

-

Instrument Setup: The sample cell is filled with the solvent, and the injection syringe is filled with this compound. Both are equilibrated at the desired temperature.

-

Titration: A series of small, precise injections of this compound are made into the solvent.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting thermogram is integrated to determine the enthalpy of mixing. While not a direct measure of solubility, the shape of the titration curve can indicate the point of saturation.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of a liquid solute.

Conclusion

While this compound is widely recognized for its utility as a nonpolar solvent and a synthetic intermediate, detailed quantitative data on its solubility in a broad range of common organic solvents remains a gap in the readily available scientific literature. This guide has provided an overview of its known qualitative solubility characteristics and presented detailed experimental protocols that can be employed by researchers to determine precise solubility data for their specific applications. The provided workflow diagram offers a clear and logical approach to conducting such solubility studies. For drug development professionals, understanding the solubility behavior of fluorinated compounds like this compound is essential for designing robust synthetic routes and effective purification strategies. Further experimental work to quantify the solubility of this compound in a wider array of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Pentafluorobenzene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for pentafluorobenzene (C₆HF₅), a versatile fluorinated aromatic compound utilized in organic synthesis, advanced materials science, and as a solvent in various chemical processes.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a faint, sweet odor.[1] It is characterized by high thermal stability, low reactivity, and chemical inertness, making it a valuable component in high-temperature reactions and as a non-reactive solvent.[1][2] However, it is also highly flammable and possesses specific hazards that necessitate careful handling.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆HF₅[1][4][5] |

| Molecular Weight | 168.07 g/mol [2][4][5] |

| CAS Number | 363-72-4[1][4][5] |

| Appearance | Colorless to light yellow liquid[1][2][6] |

| Odor | Faint, sweet odor[1] |

| Melting Point | -48 °C (-54.4 °F)[2][4][5][6] |

| Boiling Point | 85 °C (185 °F)[2][4][5][6] |

| Flash Point | 10 °C (50 °F) - Closed Cup[4][5] |

| Density | 1.514 g/mL at 25 °C[6][7] |

| Vapor Density | 5.80 (Air = 1.0)[4][8] |

| Solubility in Water | Insoluble[1][3][6] |

| Stability | Stable under normal conditions.[1][4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step toward safe handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[9][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9][10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[4][9] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[9] |

Primary Hazards:

-

Flammability: this compound is a highly flammable liquid and vapor.[1][3][9] Vapors are heavier than air and may travel considerable distances to a source of ignition and flash back.[4][5]

-

Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][9][11] The toxicological properties have not been fully investigated.[3]

-

Environmental Hazards: It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9]

Safe Handling and Storage Protocols

Strict adherence to safe handling and storage procedures is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9][12] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][8]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[1][9] Use explosion-proof electrical, ventilating, and lighting equipment.[4][8][9]

-

Static Discharge: Take precautionary measures against static discharges.[4][5][9] All metal parts of equipment must be grounded to prevent the ignition of vapors by static electricity.[4][5] Use non-sparking tools.[4][9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specifications and Remarks |

| Eyes/Face | Safety glasses with side shields or chemical goggles.[9] | Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[9] A written policy on contact lens use should be established.[9] |

| Skin | Chemical-resistant gloves (e.g., Viton®, PVC).[5][9] | The breakthrough time of the glove material must be considered.[5][9] Always inspect gloves before use.[5] Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[5][9][12] An apron may be necessary for larger quantities.[9] |

| Respiratory | Not typically required for small-scale laboratory use with adequate ventilation. | For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][5] |

| Footwear | Safety footwear or safety gumboots (e.g., Rubber).[9] | Non-sparking safety or conductive footwear should be considered.[9] |

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][9]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][4][6]

-

Protect containers from physical damage and check regularly for leaks.[9]

-

DO NOT store in pits, depressions, basements, or areas where vapors may be trapped.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.it [fishersci.it]

- 6. This compound | 363-72-4 [chemicalbook.com]

- 7. This compound 98 363-72-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2,3,4,5-Pentafluorobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Thermochemical Properties of Pentafluorobenzene: A Technical Guide